molecular formula C7H12N2O2 B2459619 2-(2-Cyanoethylamino)-2-methylpropanoic acid CAS No. 106556-63-2

2-(2-Cyanoethylamino)-2-methylpropanoic acid

Cat. No. B2459619
M. Wt: 156.185
InChI Key: JUSMPLVCKLEQRY-UHFFFAOYSA-N
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Patent
US08481585B2

Procedure details

50 g (0.48 mol) of 2-methylalanine were added to a cooled solution (water/ice) of NaOH (19.6 g) in water (100 ml). Once the solution had turned clear, 34 ml (0.50 mol) of acrylonitrile were dropped on cooling. The mixture was left overnight. After 18 hours, 28 ml of acetic acid were added on cooling (water/ice); a white solid precipitated; 200 ml of 95% ethanol were dropped in the flask, stirring was continued for 1 hour, then the mixture was allowed to stand in a fridge for 2-3 hours. After filtration, the solid was collected and dried in an oven at 80° C. The filtrates were evaporated and taken up with ethanol (160 ml). On cooling a further amount of product was obtained, which was filtered and dried. 72 g of the title compound were obtained from the first filtration. Total yield: 95%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]([OH:7])=[O:6])([CH3:4])[NH2:3].[OH-].[Na+].[C:10](#[N:13])[CH:11]=[CH2:12].C(O)(=O)C>O>[C:10]([CH2:11][CH2:12][NH:3][C:2]([CH3:4])([C:5]([OH:7])=[O:6])[CH3:1])#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(N)(C)C(=O)O
Name
Quantity
19.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
on cooling
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
ADDITION
Type
ADDITION
Details
200 ml of 95% ethanol were dropped in the flask
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand in a fridge for 2-3 hours
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried in an oven at 80° C
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
On cooling a further amount of product
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CCNC(C)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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